N-(2H-1,3-benzodioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. The key steps include:
Formation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of Triazole Intermediate: The triazole ring is often formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled with the azabicyclooctane framework through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH₄)
Substitution: N-bromosuccinimide (NBS), Sodium iodide (NaI)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated derivatives of the original compound.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
- N-(2H-1,3-benzodioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Uniqueness
This compound stands out due to its unique combination of structural features, including the benzodioxole, triazole, and azabicyclooctane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-17(19-11-1-4-15-16(7-11)25-10-24-15)22-12-2-3-13(22)9-14(8-12)21-6-5-18-20-21/h1,4-7,12-14H,2-3,8-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIFPWBIXOALSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC4=C(C=C3)OCO4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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